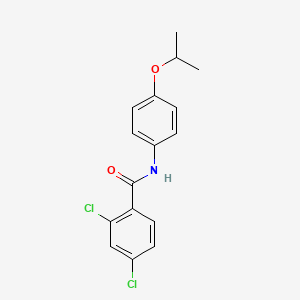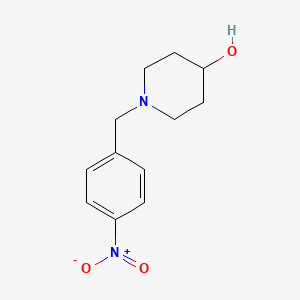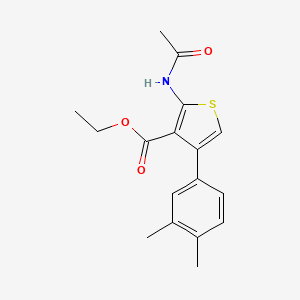
1-(4-fluorobenzyl)-4-phenylpiperazine
Overview
Description
1-(4-fluorobenzyl)-4-phenylpiperazine is a chemical compound with the empirical formula C11H15FN2 and a molecular weight of 194.25 . It is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .
Molecular Structure Analysis
The molecular structure of 1-(4-fluorobenzyl)-4-phenylpiperazine can be analyzed using 19F NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Physical And Chemical Properties Analysis
1-(4-fluorobenzyl)-4-phenylpiperazine is a solid at 20°C . It has a melting point of 61.0 to 65.0°C . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Metabolism Studies
- In Vitro Metabolism : A study investigated the in vitro metabolism of 1-(4-fluorobenzyl)-4-phenylpiperazine using mouse liver S9 fraction. It found that defluorination was the main metabolic pathway, with the detection of less polar radioactive metabolites derived from aromatic ring oxidation (Ryu et al., 2006).
Radiotracer Development
- N-[18F]Fluoromethylbenzylation : Research on [18F]fluoromethylbenzylsulfonate esters, including their application for N-alkylation of 1-phenylpiperazine, has been conducted. These esters are used for rapid and efficient radiotracer synthesis (Choe et al., 1998).
Antagonist Synthesis
- Nonpeptide CCR1 Antagonist : Synthesis of a potent nonpeptide CCR1 antagonist, involving 1-(4-fluorobenzyl)-4-phenylpiperazine, is described. The process involved reductive amination and resulted in high radiochemical yields and purity (Mäding et al., 2006).
Cancer Therapy
- Inhibitor of Poly(ADP-ribose) Polymerase-1 : A study disclosed a novel series of compounds, including 1-(4-fluorobenzyl)-4-phenylpiperazine, as inhibitors of poly(ADP-ribose) polymerase, which is a target for cancer therapy. These compounds have shown activity in colorectal cancer models (Menear et al., 2008).
Sigma Ligands and Receptor Binding
- Sigma Ligands and Receptor Affinity : A study synthesized 4-phenylpiperazines, including 1-(4-fluorobenzyl)-4-phenylpiperazine, and evaluated their affinity for sigma 1 and sigma 2 binding sites. The study found high affinity for both sites and also for various other receptors (Perregaard et al., 1995).
Dipeptidyl Peptidase IV Inhibitors
- Dipeptidyl Peptidase IV Inhibition : Beta-aminoamides bearing triazolopiperazines, including compounds with 4-fluorobenzyl-substituted 1-phenylpiperazine, were discovered as potent inhibitors of dipeptidyl peptidase IV. These compounds showed high in vitro potency and selectivity, and good pharmacokinetic profiles (Kim et al., 2008).
Safety and Hazards
1-(4-fluorobenzyl)-4-phenylpiperazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling this compound .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUITTYPKQPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)

![5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5637786.png)



![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5637796.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)
![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)

![5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5637838.png)
![5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5637849.png)